molecular formula C14H9N3O8 B3824771 2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid

2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B3824771
M. Wt: 347.24 g/mol
InChI Key: FTZDTLWHDXXZMV-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both nitro and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid typically involves multiple steps, starting with the nitration of benzoic acid derivatives. The process often includes:

    Nitration: Introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Hydroxylation: Introduction of hydroxyl groups through reactions with reagents like sodium hydroxide.

    Carbamoylation: Formation of the carbamoyl group by reacting with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydroxylation processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions where nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Halogens, sulfonic acids.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro and hydroxyl groups enable it to participate in redox reactions, potentially affecting cellular processes. The compound may also interact with enzymes and proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzoic acid: Shares similar functional groups but lacks the carbamoyl group.

    3-Nitrobenzoic acid: Contains the nitro group but lacks the hydroxyl and carbamoyl groups.

    2-Hydroxybenzoic acid: Contains the hydroxyl group but lacks the nitro and carbamoyl groups.

Uniqueness

2-[(2-Hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both nitro and hydroxyl groups along with the carbamoyl group, making it a versatile compound for various chemical reactions and applications. Its structure allows for multiple functional modifications, enhancing its utility in research and industrial applications.

Properties

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)carbamoyl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O8/c18-11-5-4-7(16(22)23)6-9(11)15-13(19)12-8(14(20)21)2-1-3-10(12)17(24)25/h1-6,18H,(H,15,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZDTLWHDXXZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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